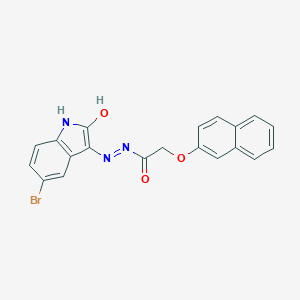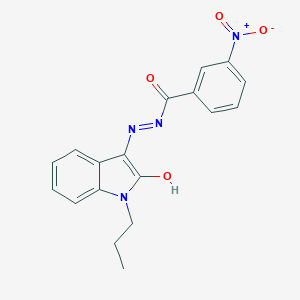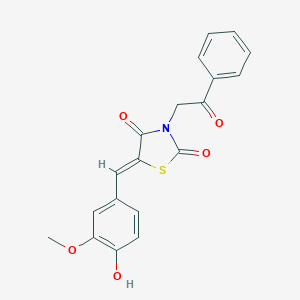
N-(1-Ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-Ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide” is a derivative of indole, which is a heterocyclic compound . The indole structure is present in many important biological molecules. For example, tryptophan, an essential amino acid, and serotonin, a neurotransmitter, both contain an indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole ring provides a rigid, planar structure, while the various substituents (ethyl, hydroxy, methoxy, imino, and nitrobenzamide) would add complexity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Cancer Therapeutics
Indole derivatives, such as the compound , have been extensively studied for their potential in treating various forms of cancer . The structural complexity and biological activity of indole-based compounds make them suitable for designing novel oncology drugs. They can interact with cancer cell pathways, potentially leading to apoptosis or inhibition of cell proliferation.
Antimicrobial Agents
The antimicrobial potential of indole derivatives is another significant area of research. These compounds can be synthesized to target a wide range of microbial pathogens, including bacteria and fungi, by disrupting their cell wall synthesis or protein function .
Neuroprotective Agents
Indole-based compounds have shown promise as neuroprotective agents. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented. They can inhibit the synthesis of pro-inflammatory cytokines, offering potential therapeutic applications in conditions like arthritis and other inflammatory disorders .
Analgesics
Compounds like AT-057/41752894 have been explored for their analgesic properties, particularly in the treatment of neuropathic pain. Their interaction with cannabinoid receptors may provide relief from chronic pain without the psychoactive effects associated with other pain medications .
Antiviral Research
Indole derivatives have been identified as potential antiviral agents. They can interfere with the replication cycle of viruses, offering a pathway for the development of new antiviral drugs .
Antidiabetic Research
Research into the antidiabetic properties of indole derivatives is ongoing. These compounds may influence insulin secretion or sensitivity, providing a novel approach to managing diabetes .
Plant Growth Regulators
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. Synthetic analogs of this compound, including those similar to AT-057/41752894, could be used to regulate plant growth and development .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10,24H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYKQBUTLBJAIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)



![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)



![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
